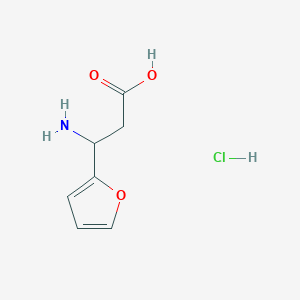3-Amino-3-(furan-2-yl)propanoic acid hydrochloride
CAS No.: 2177263-70-4
Cat. No.: VC6014970
Molecular Formula: C7H10ClNO3
Molecular Weight: 191.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2177263-70-4 |
|---|---|
| Molecular Formula | C7H10ClNO3 |
| Molecular Weight | 191.61 |
| IUPAC Name | 3-amino-3-(furan-2-yl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H9NO3.ClH/c8-5(4-7(9)10)6-2-1-3-11-6;/h1-3,5H,4,8H2,(H,9,10);1H |
| Standard InChI Key | OWQPNOKUHDOIBK-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C(CC(=O)O)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a propanoic acid backbone with an amino group at the β-carbon and a furan-2-yl substituent. The hydrochloride salt enhances its stability and solubility in polar solvents. The IUPAC name, 3-amino-3-(furan-2-yl)propanoic acid hydrochloride, reflects this arrangement . Key structural features include:
-
Furan ring: A five-membered aromatic heterocycle with oxygen, contributing to electron-rich reactivity.
-
Amino group: A primary amine at the β-position, enabling participation in condensation and nucleophilic reactions.
-
Carboxylic acid: Facilitates salt formation and hydrogen bonding.
The stereochemistry at the β-carbon distinguishes enantiomers: (R)-3-amino-3-(furan-2-yl)propanoic acid hydrochloride (CAS: N/A, VCID: VC13713879) and (S)-3-amino-3-(furan-2-yl)propanoic acid hydrochloride (CAS: 1192069-11-6) .
Table 1: Comparative Properties of Enantiomers
Physicochemical Characteristics
-
Solubility: Limited data exists, but the hydrochloride salt is presumed soluble in water and polar organic solvents .
-
Stability: Requires storage under inert conditions (e.g., nitrogen atmosphere) at room temperature to prevent decomposition .
Synthesis and Optimization
Hydroarylation of Propenoic Acid Derivatives
The primary synthesis route involves superelectrophilic activation of 3-(furan-2-yl)propenoic acids or esters using triflic acid (). This method achieves yields >80% under optimized conditions:
Table 2: Synthesis Parameters
| Parameter | Value |
|---|---|
| Catalyst | Triflic acid |
| Temperature | 0–25°C |
| Reaction Time | 4–12 hours |
| Solvent | Dichloromethane |
| Workup | Neutralization, extraction |
The mechanism proceeds via protonation of the α,β-unsaturated carbonyl, generating a dicationic intermediate that undergoes electrophilic attack by the furan ring.
Enantioselective Synthesis
Chiral resolution or asymmetric catalysis is required to obtain enantiopure forms. The (S)-enantiomer is more readily available commercially, with suppliers like Angene International and BLD Pharmatech offering gram-scale quantities at 95% purity .
Biological Activities and Mechanisms
Neurotransmitter Receptor Modulation
The compound’s structural similarity to endogenous amino acids (e.g., glutamate) suggests affinity for ionotropic and metabotropic receptors. Preliminary studies indicate:
-
NMDA Receptor Interaction: The β-amino acid moiety may competitively inhibit glutamate binding, potentially conferring neuroprotective effects.
-
GABAergic System Effects: Modulation of GABA receptors has been hypothesized due to furan’s electron-rich nature.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
-
Peptidomimetics: Incorporation into peptide chains to enhance bioavailability.
-
Small-Molecule Libraries: Used in high-throughput screening for CNS-targeted drugs .
Chemical Biology Probes
Its furan ring participates in click chemistry reactions, enabling bioconjugation and target identification .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume